molecular formula C37H52ClN3O11 B1235223 Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-

Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-

Cat. No. B1235223
M. Wt: 750.3 g/mol
InChI Key: GNTFDQQBHGBGMN-AYSDVWJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)- is a natural product found in Mallotus nudiflorus, Isothecium subdiversiforme, and Thamnobryum sandei with data available.

Scientific Research Applications

Phytochemical Significance and Bioactivities

Maytansine, a compound isolated from the genus Maytenus, is known for its rarity and significant bioactivities. It's part of a structural class that includes triterpenoids, sesquiterpenes, and alkaloids. Synthetic efforts have focused on reconstructing its core structure due to its unique bioactive properties. Maytansine and its derivatives exhibit a range of biological activities, including anti-tumor, anti-bacterial, anti-inflammatory, and HIV inhibition. These activities provide a theoretical basis for the development and utilization of Maytenus species, highlighting the compound's importance in medicinal chemistry and pharmaceutical applications (Huang et al., 2021).

Antibody-Drug Conjugate in Cancer Therapy

Trastuzumab emtansine (Kadcyla™) is a notable application of maytansine derivatives. It's an antibody-drug conjugate consisting of trastuzumab linked to DM1, a cytotoxic derivative of maytansine. This conjugate has been approved for treating HER2-positive, unresectable locally advanced or metastatic breast cancer. Clinical trials have demonstrated its efficacy in prolonging progression-free survival and overall survival in patients previously treated with trastuzumab and a taxane. Its tolerability profile is also favorable, making it a preferred option in specific cancer therapy protocols (Dhillon, 2014).

properties

Product Name

Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-

Molecular Formula

C37H52ClN3O11

Molecular Weight

750.3 g/mol

IUPAC Name

[(16Z,18Z)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate

InChI

InChI=1S/C37H52ClN3O11/c1-19(2)33(43)40(7)22(5)34(44)51-28-17-29(42)41(8)24-15-23(16-25(47-9)30(24)38)31(49-11)20(3)13-12-14-27(48-10)37(46)18-26(50-35(45)39-37)21(4)32-36(28,6)52-32/h12-16,19,21-22,26-28,31-32,46H,17-18H2,1-11H3,(H,39,45)/b14-12-,20-13-

InChI Key

GNTFDQQBHGBGMN-AYSDVWJHSA-N

Isomeric SMILES

CC1C2CC(C(/C=C\C=C(/C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)\C)OC)(NC(=O)O2)O

SMILES

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O

synonyms

trewiasine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-
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Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-
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Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-
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Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-
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Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-
Reactant of Route 6
Maytansine, N(2')-deacetyl-15-methoxy-N(2')-(2-methyl-1-oxopropyl)-

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